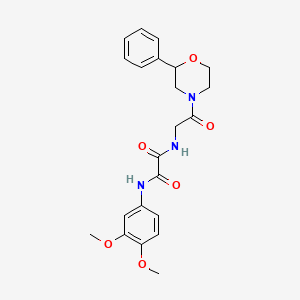![molecular formula C15H16F3NO B2681146 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol CAS No. 477848-43-4](/img/structure/B2681146.png)
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is an organic compound with the molecular formula C15H16F3NO and a molecular weight of 283.29 g/mol This compound features a quinuclidine core, which is a bicyclic amine, and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol typically involves the following steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Condensation Reaction: The final step involves a condensation reaction between the quinuclidine derivative and the trifluoromethyl-substituted benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anticholinergic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may act on cholinergic receptors, inhibiting acetylcholine binding and thereby modulating neurotransmission. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone: Similar structure but with a ketone group instead of an alcohol.
3-quinuclidinol: Lacks the trifluoromethyl-substituted phenyl group.
4-(trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the quinuclidine core.
Uniqueness
2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is unique due to the combination of the quinuclidine core and the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications .
Propriétés
Numéro CAS |
477848-43-4 |
|---|---|
Formule moléculaire |
C15H16F3NO |
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2 |
Clé InChI |
WPCZJSSIEMUSDD-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
SMILES canonique |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)

![2-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681069.png)


![3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2681077.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2681080.png)


![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)

